![molecular formula C18H27BrN2O2 B2755699 tert-Butyl [1-(2-bromobenzyl)piperidin-4-yl]methylcarbamate CAS No. 1286275-89-5](/img/structure/B2755699.png)
tert-Butyl [1-(2-bromobenzyl)piperidin-4-yl]methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl [1-(2-bromobenzyl)piperidin-4-yl]methylcarbamate” is a chemical compound with the molecular formula C18H27BrN2O2 . It is produced by KISHIDA CHEMICAL CO., LTD .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H27BrN2O2/c1-18(2,3)23-17(22)20-12-14-8-10-21(11-9-14)13-15-6-4-5-7-16(15)19/h4-7,14H,8-13H2,1-3H3,(H,20,22) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
The molecular weight of “tert-Butyl [1-(2-bromobenzyl)piperidin-4-yl]methylcarbamate” is 383.33 . The compound should be stored in a refrigerated environment .Aplicaciones Científicas De Investigación
Synthesis of Pharmacologically Active Compounds
A pivotal aspect of research on tert-Butyl [1-(2-bromobenzyl)piperidin-4-yl]methylcarbamate involves its role in the synthesis of pharmacologically active compounds. For instance, it serves as a critical intermediate or reactant in the synthesis of compounds with potential therapeutic applications, including kinase inhibitors and anticancer agents. The innovative synthetic routes often employ this compound for the formation of complex molecular architectures, demonstrating its versatility in drug discovery and development processes (Chung et al., 2006; Zhang et al., 2018).
Chemical Synthesis and Methodology
Research also delves into the development of novel chemical synthesis methodologies and the exploration of tert-Butyl [1-(2-bromobenzyl)piperidin-4-yl]methylcarbamate’s reactivity. These studies aim to enhance the efficiency of synthetic processes, yielding key insights into the compound’s behavior under various chemical conditions. This includes investigations into diastereoselective reactions, the formation of macrocyclic compounds, and the synthesis of chelating agents, underscoring the compound’s utility in complex chemical transformations (McMurry et al., 1992; Csatayová et al., 2011).
Mechanistic and Kinetic Studies
Further research explores the mechanistic and kinetic aspects of reactions involving tert-Butyl [1-(2-bromobenzyl)piperidin-4-yl]methylcarbamate. These studies provide valuable information on the compound's behavior in various chemical environments, contributing to a deeper understanding of its reactivity and potential applications in synthesis (Ziyang et al., 2001).
Development of New Materials
Research on tert-Butyl [1-(2-bromobenzyl)piperidin-4-yl]methylcarbamate extends to its potential use in developing new materials, such as polymer stabilizers. These applications highlight the compound's utility beyond pharmaceuticals, demonstrating its versatility in various scientific and industrial fields (Yachigo et al., 1988).
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted . The compound should be kept away from heat, sparks, open flames, and hot surfaces .
Mecanismo De Acción
Mode of Action
It is known that carbamates, a class of compounds to which this molecule belongs, typically act by interacting with their targets and inducing conformational changes. These changes can affect the target’s function, potentially leading to various downstream effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and more.
Propiedades
IUPAC Name |
tert-butyl N-[[1-[(2-bromophenyl)methyl]piperidin-4-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)20-12-14-8-10-21(11-9-14)13-15-6-4-5-7-16(15)19/h4-7,14H,8-13H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTODVJVFGIOOIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)CC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

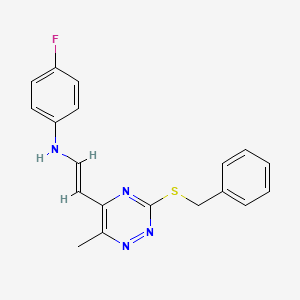
![Methyl 6-[[but-2-ynoyl(methyl)amino]methyl]pyridine-3-carboxylate](/img/structure/B2755620.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2755623.png)
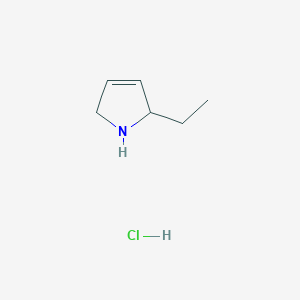
![3-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B2755626.png)
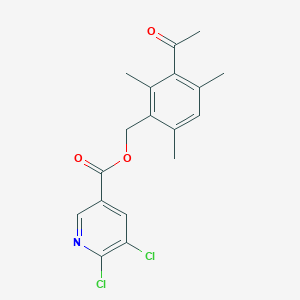
![N-(3-chloro-4-methylphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2755628.png)
![2-[(4-Butylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2755629.png)
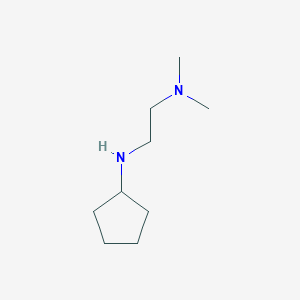
![3-Methoxy-N-methyl-N-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2755632.png)

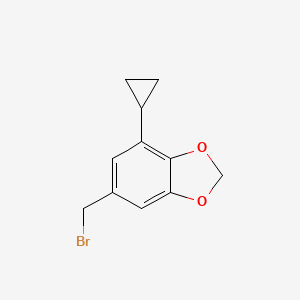
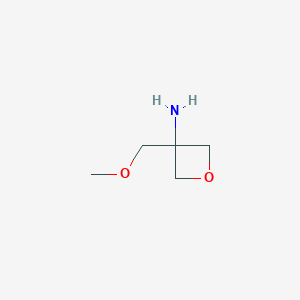
![2-cyclohexyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2755639.png)